molecular formula C6H6AsBrO3 B14440110 (3-Bromophenyl)arsonic acid CAS No. 76752-25-5

(3-Bromophenyl)arsonic acid

Cat. No.: B14440110
CAS No.: 76752-25-5
M. Wt: 280.94 g/mol
InChI Key: UGQCTAOOOGVNET-UHFFFAOYSA-N
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Description

(3-Bromophenyl)arsonic acid (CAS 76752-25-5) is a brominated aryl arsonic acid with a molecular weight of 280.94 g/mol and the molecular formula C 6 H 6 AsBrO 3 . This organoarsenic compound is structurally characterized by a benzene ring bearing a bromine atom at the meta-position and an arsonic acid functional group (–AsO(OH) 2 ) . In the solid state, the molecules form an extensive network of intermolecular O–H···O hydrogen bonds, creating distinct hydrophilic and hydrophobic layers within the crystal structure . This compound serves as a versatile building block in research, particularly in organic synthesis and materials science . The presence of the bromine atom on the aromatic ring makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of more complex biaryl structures . Concurrently, the arsonic acid group can be modified or reduced to other arsenic-containing functional groups, allowing for further chemical diversification . The tunable physicochemical properties imparted by its specific substitution pattern are of interest for investigating biological activity and interactions with biomolecules . This compound can be synthesized through established methods like the Bart reaction, which involves the diazotization of 3-bromoaniline followed by reaction with an arsenite salt . As with all organoarsenic compounds, it is toxic and carcinogenic to humans and must be handled with appropriate safety precautions . This product is intended for research purposes only and is not approved for human or veterinary use .

Properties

CAS No.

76752-25-5

Molecular Formula

C6H6AsBrO3

Molecular Weight

280.94 g/mol

IUPAC Name

(3-bromophenyl)arsonic acid

InChI

InChI=1S/C6H6AsBrO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,(H2,9,10,11)

InChI Key

UGQCTAOOOGVNET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)[As](=O)(O)O

Origin of Product

United States

Synthetic Methodologies for 3 Bromophenyl Arsonic Acid

Established Reaction Pathways for Aryl Arsonic Acid Synthesis

The creation of aryl arsonic acids, including the target compound (3-Bromophenyl)arsonic acid, relies on well-documented synthetic strategies. These methods are foundational in organoarsenic chemistry and provide reliable routes to a variety of substituted phenylarsonic acids. wikipedia.orgwikipedia.org

Béchamp Reaction: Electrophilic Aromatic Substitution

First reported by Antoine Béchamp in 1863, the Béchamp reaction is a classic method for the synthesis of arsonic acids from activated aromatic substrates. wikipedia.orgwikidoc.org This reaction is an electrophilic aromatic substitution where arsenic acid serves as the electrophile. wikipedia.orgexpertsmind.com It is particularly effective for producing arsonic acids from aromatic amines and phenols. wikipedia.orgwaikato.ac.nz

The Béchamp reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org While there is some analogy drawn to the sulfonation of arenes, the precise mechanism of the arsenation reaction is not universally agreed upon. ijprjournals.com The reaction involves the direct arsenation of an activated aromatic ring, such as an aniline (B41778) derivative, with arsenic acid upon heating. wikipedia.orgijprjournals.com For the synthesis of this compound, the starting material would be 3-bromoaniline (B18343). The amino group of the aniline derivative activates the aromatic ring towards electrophilic attack.

Historically, the Béchamp reaction involves heating an aromatic amine with arsenic acid, often for several hours under reflux. waikato.ac.nz Yields for this reaction are often modest, rarely exceeding 25%. waikato.ac.nz For the synthesis of a related compound, arsanilic acid, the idealized stoichiometry involves a one-to-one reaction between aniline and arsenic acid. wikipedia.org To synthesize this compound via a related Hosenmund reaction, which involves a halogen-arsenic exchange, temperatures can range from 180–220°C. This specific approach may offer yields between 55–65% after recrystallization. However, competing side reactions at these elevated temperatures can reduce the purity of the final product, necessitating rigorous control over stoichiometry to prevent over-arsenation.

Table 1: Illustrative Reaction Parameters for a Hosenmund-type Synthesis

ParameterValue
Reactant3-Bromoaniline
ReagentArsenic Acid
Temperature180–220°C
CatalystNone typically required
Yield55–65%

This table illustrates general conditions for a related reaction type and may require optimization for the specific synthesis of this compound.

Sandmeyer-Type Approaches: Diazotization-Arsenation Reactions

A more versatile and widely employed method for the synthesis of aryl arsonic acids is the Sandmeyer reaction and its variations. waikato.ac.nzwikipedia.org This approach involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile. wikipedia.orgbyjus.com The Bart reaction, a specific type of Sandmeyer reaction, is particularly relevant as it introduces an arsonic acid group. waikato.ac.nzscienceinfo.comlkouniv.ac.in

The initial step in this synthetic sequence is the diazotization of the primary aromatic amine. ijprjournals.commasterorganicchemistry.com For the synthesis of this compound, this involves treating 3-bromoaniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. masterorganicchemistry.com The reaction is performed at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. ijprjournals.com The strong acid environment serves a dual purpose: it converts sodium nitrite to nitrous acid and also stabilizes the diazonium salt intermediate, preventing premature decomposition and side reactions. ijprjournals.commasterorganicchemistry.com The nitrosonium ion (NO+), formed from nitrous acid in the acidic medium, acts as the key electrophile in the formation of the diazonium salt. masterorganicchemistry.com

The freshly prepared diazonium salt of 3-bromoaniline is then coupled with an arsenic precursor. In the Bart reaction, this is typically an alkali metal arsenite, such as sodium arsenite, in an aqueous solution. scienceinfo.comlkouniv.ac.in The reaction is often catalyzed by a copper(I) salt, like cuprous chloride, and may be buffered with sodium carbonate to achieve maximum yield. waikato.ac.nz A variation known as the Scheller reaction can be adapted into a one-pot synthesis where the diazotization and subsequent reaction with arsenic trichloride (B1173362) occur in an alcoholic solution in the presence of a cuprous bromide catalyst. waikato.ac.nz

The coupling reaction involves the transfer of a single electron from the copper catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. wikipedia.orgbyjus.com This aryl radical then reacts with the arsenic precursor to form the desired this compound. byjus.com Optimization of this step includes controlling the temperature, typically between 40–60°C, the stoichiometry of the arsenic reagent, and the pH to minimize the formation of side products. Purification of the final product is commonly achieved through recrystallization, for instance, using ethanol/water mixtures.

Table 2: Key Reagents in the Sandmeyer-Type Synthesis of this compound

StepReagentPurpose
Diazotization3-BromoanilineStarting aromatic amine
Sodium NitriteSource of nitrous acid
Hydrochloric AcidCreates acidic medium and forms nitrous acid
CouplingSodium ArseniteArsenic precursor
Copper(I) Salt (e.g., CuCl)Catalyst

Contemporary Advances in Organoarsenic Compound Synthesis Relevant to Aryl Arsonic Acids

Development of Non-Volatile Intermediate Transformation (NIT) Methods

A significant breakthrough in the safe synthesis of organoarsenic compounds is the advent of Non-Volatile Intermediate Transformation (NIT) methods. nih.govresearchgate.netdntb.gov.ua These methods have been developed to circumvent the use of hazardous and volatile arsenic precursors, which have historically restricted experimental studies in this field. nih.govresearchgate.net The core principle of the NIT method is the in-situ generation of reactive, yet non-volatile, arsenic intermediates from more stable and less toxic starting materials. nih.gov

Key intermediates in NIT methodologies are often cyclooligoarsines, which can be prepared from non-volatile inorganic arsenic sources. nih.govresearchgate.net This approach avoids the handling of dangerous precursors like arsenic hydrides and chlorides. researchgate.net The development of NIT methods has been instrumental in reinvigorating research into functional organoarsenic chemistry, particularly for arsenic-containing π-conjugated molecules and polymers. nih.govsmolecule.com For the synthesis of an aryl arsonic acid like this compound, the NIT method would provide a much safer pathway compared to conventional routes that might employ highly toxic arsenic trioxide.

Strategic Utilization of Arsenic Transfer Reagents

Another contemporary strategy involves the use of specialized arsenic transfer reagents. These reagents are designed to deliver an arsenic-containing moiety to a specific organic substrate in a controlled manner, often under mild reaction conditions. This approach is particularly useful for synthesizing complex and highly functionalized aryl arsonic acids.

Arsenic transfer can be achieved through various means, including transition-metal-catalyzed cross-coupling reactions. For instance, tertiary arsines like triphenylarsine (B46628) are widely used as ligands in palladium-catalyzed reactions. usa-journals.com While many methods focus on creating trivalent arsenic compounds, these can often be oxidized to the desired pentavalent arsonic acids in a subsequent step. usa-journals.com

Safer and Efficient Synthetic Route Development

The overarching theme in modern organoarsenic synthesis is the pursuit of safer and more efficient chemical processes. ohiolink.edu This involves a holistic approach that considers the entire lifecycle of the synthesis, from starting materials to waste products. A primary goal is the replacement of hazardous reagents, such as the highly toxic and pyrophoric trimethylarsine, with safer alternatives that have lower volatility and are easier to handle. ohiolink.edu

Efficiency is often enhanced through the development of one-pot synthesis procedures. usa-journals.comnih.gov A one-pot synthesis reduces the number of intermediate isolation and purification steps, which not only saves time and resources but also minimizes operator exposure to potentially harmful substances. The Bart reaction, a well-known method for preparing aryl arsonic acids, involves the reaction of a diazonium salt with an inorganic arsenic compound like sodium arsenite. researchgate.netwikipedia.org While historically significant, modern adaptations focus on improving the safety and yield of this transformation, for instance by using diazonium borofluoride salts in the presence of a copper catalyst. orgsyn.org

The following table provides a comparative overview of these advanced synthetic methodologies.

Synthetic MethodologyCore PrincipleKey AdvantagesRelevance to this compound
Non-Volatile Intermediate Transformation (NIT) In-situ generation of reactive, non-volatile arsenic intermediates from safer precursors like cyclooligoarsines. nih.govresearchgate.netEliminates the need to handle volatile and highly toxic arsenic compounds, enhancing laboratory safety. nih.govresearchgate.netOffers a fundamentally safer approach to synthesis compared to traditional methods using arsenic trioxide.
Arsenic Transfer Reagents Controlled delivery of an arsenic group to an organic substrate, often via catalysis. usa-journals.comresearchgate.netAllows for milder reaction conditions, greater functional group tolerance, and synthesis of complex molecules.Enables targeted synthesis, potentially starting from 3-bromophenyl halides via a Rosenmund-type reaction. researchgate.net
Safer & Efficient Route Development Focus on one-pot procedures and replacement of hazardous reagents with safer, less volatile alternatives. usa-journals.comohiolink.eduIncreases overall process efficiency, reduces waste, and minimizes operator exposure to toxic materials. ohiolink.eduApplicable to optimizing any synthetic route, such as a modified Bart reaction starting from 3-bromoaniline. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Bromophenyl Arsonic Acid

General Reactivity of Aryl Arsonic Acid Functional Groups

The aryl arsonic acid group, -AsO(OH)₂, is the defining feature of compounds like (3-Bromophenyl)arsonic acid. The arsenic atom in this group exists in the pentavalent oxidation state (As(V)). wikipedia.org These compounds are organic derivatives of arsenic acid where one hydroxyl group is replaced by an organic substituent. wikipedia.orgwikipedia.org The reactivity of this functional group is characterized by its acidic nature and its role as a precursor for various other organoarsenic species.

Arsonic acids are diprotic acids, capable of releasing two protons in aqueous solutions, with two distinct acid dissociation constants (pKa₁ and pKa₂). acs.org The acidity is influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups, such as the bromine atom in this compound, increase the acidity (lower the pKa values) by stabilizing the resulting arsonate anion. acs.orgnih.gov This electronic effect is critical in determining the compound's state (neutral or ionized) and its chemical reactivity under different pH conditions. acs.org

The arsonic acid group can undergo reactions typical of acids, such as forming salts (arsonates) with bases and undergoing esterification with alcohols, although the resulting esters often exhibit hydrolytic instability. wikipedia.orgnih.gov It also serves as a stable precursor for the synthesis of other organoarsenic compounds with different oxidation states or functionalities. wikipedia.orgresearchgate.net

Substituted Phenylarsonic AcidpKa₁pKa₂Effect of Substituent
Phenylarsonic acid (Reference)3.588.51-
4-Methylphenylarsonic acid3.828.85Electron-donating (weaker acid)
4-Methoxyphenylarsonic acid4.089.40Electron-donating (weaker acid)
This compound3.338.19Electron-withdrawing (stronger acid)
3-Nitrophenylarsonic acid3.168.00Strongly electron-withdrawing (stronger acid)

Oxidation Reactions of the Arsonic Acid Moiety

Reaction with strong oxidizing agents can modify the group without changing the arsenic oxidation state. For instance, arsonic acids can react with hydrogen peroxide to form peroxyarsonic acids. beilstein-journals.org More commonly, oxidative conditions lead to the cleavage of the carbon-arsenic bond, a pathway that represents a significant mode of degradation for phenylarsonic acid compounds. nih.gov Studies on the electrochemical oxidation of related compounds, such as p-arsanilic acid, have shown that this process can lead to the formation of various byproducts, including oligomers resulting from radical coupling reactions. nih.gov The oxidation of substituted phenylarsonic acids by manganese oxides, which are common in surface soils, results in the rapid cleavage of the arsonic acid group from the aromatic ring. nih.gov

Reduction Reactions of the Arsonic Acid Moiety

The pentavalent arsenic center of the arsonic acid group can be readily reduced to the trivalent (As(III)) state. This transformation is a cornerstone of organoarsenic chemistry, yielding arsenoso (R-As=O) or arsonous acid (R-As(OH)₂) compounds. researchgate.net The specific product often depends on the reducing agent and reaction conditions employed.

A variety of reagents have been developed for this purpose, with a key challenge being the prevention of over-reduction to the corresponding primary arsine (R-AsH₂) or cleavage of the C-As bond. core.ac.uksci-hub.se Electrolytic reduction in an acidic medium is an effective method, though the choice of cathode material is critical; materials with lower over-voltages may fail to reduce the arsonic acid group while still reducing other substituents on the ring. core.ac.ukkyoto-u.ac.jp Chemical reducing agents are also widely used. The mechanism of reduction often involves the initial protonation of the arsonic acid group, making it more susceptible to nucleophilic attack by the reductant. researchgate.net

Reducing Agent/SystemPrimary Product (As(III) Species)Reference
Sulfur dioxide (SO₂) with iodide catalystArsonous dihalide (R-AsX₂) / Arsenoso (R-As=O) researchgate.net
Ascorbic acid with iodine catalystArsenoso compound (R-As=O) researchgate.netsci-hub.se
Triphenylphosphine / IodineArsenoso compound (R-As=O) researchgate.net
Sodium borohydride (B1222165) (NaBH₄)Arsenoso compound (R-As=O) sci-hub.se
Electrolytic Reduction (e.g., Hg or Pb cathode)Arsine (R-AsH₂) or Arseno compound (R-As=As-R) core.ac.uktandfonline.comtandfonline.com

Nucleophilic Substitution Reactions on the Aromatic Bromine Atom

The bromine atom on the phenyl ring of this compound can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. Unlike nucleophilic aliphatic substitution, SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs). libretexts.orglibretexts.org

The arsonic acid group (-AsO₃H₂) is an electron-withdrawing substituent. It deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. fishersci.fi The most common mechanism is the addition-elimination pathway. libretexts.org In this process, the nucleophile attacks the carbon atom bonded to the bromine (the ipso-carbon), forming a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized and stabilized by the electron-withdrawing arsonic acid group. In the final step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. libretexts.org

In this compound, the arsonic acid group is in a meta position relative to the bromine atom. This positioning provides less resonance stabilization for the Meisenheimer intermediate compared to an ortho or para arrangement. Consequently, the reaction is expected to be less facile than for its ortho or para isomers, but the strong inductive effect of the arsonic acid group still allows the reaction to proceed, often under conditions of elevated temperature. fishersci.fi

NucleophileReagent ExampleSubstitution Product
Hydroxide (B78521)Sodium Hydroxide (NaOH)(3-Hydroxyphenyl)arsonic acid
AlkoxideSodium Methoxide (NaOCH₃)(3-Methoxyphenyl)arsonic acid
AmineAmmonia (B1221849) (NH₃)(3-Aminophenyl)arsonic acid
ThiolateSodium thiophenoxide (NaSPh)(3-(Phenylthio)phenyl)arsonic acid

Cleavage Reactions Involving Arsenic-Carbon Bonds

While the arsenic-carbon bond in aryl arsonic acids is generally robust, it can be broken under specific chemical, oxidative, or reductive conditions. nih.govresearchgate.net This cleavage is a critical transformation pathway that can lead to the formation of inorganic arsenic species from the organoarsenic parent compound.

Oxidative Cleavage: This is a prominent degradation pathway. Studies on the degradation of substituted phenylarsonic acids on manganese oxide surfaces show that the primary transformation is the cleavage of the arsonic acid group from the ring. nih.gov The mechanism for oxidative C-As bond cleavage is proposed to involve an ipso-addition of a hydroxyl radical to the carbon atom bearing the arsonic acid group, leading to the eventual release of inorganic arsenate. rsc.org

Reductive Cleavage: While the goal of reduction is typically to convert As(V) to As(III), certain reagents and conditions can promote C-As bond fission as an undesirable side reaction. sci-hub.se

Acid/Base and Thermal Cleavage: The bond is resistant to simple hydrolysis but can be cleaved under harsh conditions, such as by heating with solid sodium hydroxide or through thermal decomposition of derived arsonium (B1239301) compounds. nih.govresearchgate.net

Microbial Cleavage: In environmental contexts, various microorganisms possess enzymes, known as C-As lyases, that are capable of efficiently cleaving the arsenic-carbon bond as part of a detoxification process. nih.govmicrobiologyresearch.org

Cleavage ConditionDescriptionProductsReference
Strong Oxidation (e.g., δ-MnO₂, •OH)Oxidative degradation of the aromatic system.Substituted phenol (B47542) + Inorganic Arsenic (As(V)) nih.govrsc.org
Harsh ReductionSide reaction during reduction of the arsonic acid.Benzene (B151609) + Inorganic Arsenic sci-hub.se
Strong Base / High TemperatureHeating with solid alkali.Bromobenzene + Inorganic Arsenate nih.govresearchgate.net
Microbial ActionEnzymatic cleavage by C-As lyases.Bromobenzene + Inorganic Arsenic (As(III)) nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromophenyl Arsonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (3-Bromophenyl)arsonic acid in solution. Analysis of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides detailed information about the chemical environment of individual atoms.

Analysis of ¹H and ¹³C Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that confirm the presence of the bromophenyl group. In ¹H NMR, the aromatic protons typically resonate in the range of δ 7.2–8.1 ppm. The substitution pattern on the benzene (B151609) ring influences the multiplicity and coupling constants of these proton signals.

The ¹³C NMR spectrum shows signals for the carbon atoms of the phenyl ring, generally appearing between δ 120–135 ppm. The carbon atom attached to the bromine (C-Br) and the carbon atom bonded to the arsonic acid group (C-As) can be distinguished based on their chemical shifts and the influence of the respective substituents. The presence of the heavy arsenic atom can lead to broadening of the signal for the directly attached carbon.

Table 1: Representative NMR Chemical Shift Ranges for this compound.
NucleusChemical Shift (ppm)Typical Assignment
¹H7.2 - 8.1Aromatic Protons
¹³C120 - 135Aromatic Carbons

Computational Approaches for NMR Spectral Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters. nih.govcapes.gov.brcomputabio.com These calculations can provide theoretical ¹H and ¹³C chemical shifts and coupling constants that can be compared with experimental data to confirm structural assignments. nih.govcomputabio.comresearchgate.net Various software packages and methodologies are available for these predictions, often allowing for the inclusion of solvent effects to better mimic experimental conditions. computabio.comschrodinger.com The accuracy of these predictions is dependent on the level of theory and the basis set employed in the calculation. mdpi.com

Role of Relativistic Spin-Orbit Effects in NMR Parameter Calculations

For compounds containing heavy elements like arsenic, relativistic effects can significantly influence NMR parameters. acs.org While non-relativistic DFT methods can successfully model the NMR spectra of many organoarsenic compounds, the inclusion of relativistic spin-orbit effects is beneficial, particularly for improving the accuracy of ¹³C chemical shift predictions. nih.govcapes.gov.brresearchgate.net These effects, often termed heavy-atom effects, arise from the interaction between the electron's spin and its orbital motion, which becomes more pronounced for core electrons of heavy atoms. acs.org The spin-orbit heavy-atom effect on the light-atom (SO-HALA) NMR shift is a key consideration. acs.org While these effects are often small for ¹H shifts, they can be appreciable for ¹³C shifts, and accounting for them through more advanced computational methods can lead to a better correlation between calculated and experimental spectra. nih.govcapes.gov.brresearchgate.netrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Assignment of Characteristic Vibrational Modes of the Arsonic Acid Group

The arsonic acid group (-AsO₃H₂) exhibits several characteristic vibrational modes that are key to its identification. A prominent feature in the IR spectrum is the As=O stretching vibration, which typically appears around 800 cm⁻¹. Other important vibrations include the As-C stretch and various O-As-O bending modes. The study of related organoarsenic compounds has helped in the assignment of these vibrational frequencies. For instance, in other arsonic acids, As-O symmetric vibrations have been observed around 805 cm⁻¹, and As-C stretching vibrations are found in the range of 596-625 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for the Arsonic Acid Moiety.
Vibrational ModeApproximate Frequency (cm⁻¹)Technique(s)
As=O stretch~800IR
As-O symmetric stretch~805Raman
As-C stretch596 - 625Raman
Aromatic C-Br vibration~560IR

Complementary Information from IR Absorption and Raman Scattering

IR and Raman spectroscopy are complementary techniques that provide a more complete picture of the vibrational properties of a molecule. spectroscopyonline.comkurouskilab.comresearchgate.net While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, Raman spectroscopy detects the scattering of light resulting from changes in the polarizability of the molecule. researchgate.net

For this compound, IR spectroscopy is particularly sensitive to polar bonds, making the As=O and As-O stretches strong and easily identifiable. In contrast, Raman spectroscopy can be more effective for observing the vibrations of the non-polar phenyl ring and the As-C bond. spectroscopyonline.com The combination of both techniques allows for a more confident and comprehensive assignment of the vibrational modes of the molecule. spectroscopyonline.comresearchgate.net For example, while the aromatic C-Br vibration can be seen in the IR spectrum around 560 cm⁻¹, Raman spectroscopy can provide additional details about the skeletal vibrations of the benzene ring.

Application of Quantum Chemical Calculations for Vibrational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as indispensable tools for the comprehensive vibrational analysis of this compound. semanticscholar.orgnih.gov These computational methods provide a detailed theoretical framework for interpreting experimental infrared (IR) and Raman spectra, allowing for precise assignment of vibrational modes.

The standard computational protocol begins with the optimization of the molecule's ground-state geometry. researchgate.net This is typically achieved using a hybrid functional, such as B3LYP, in conjunction with a robust basis set like 6-311++G(d,p). semanticscholar.orgresearchgate.net Following successful geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. semanticscholar.orgacs.org

The output of these calculations includes the theoretical vibrational frequencies, IR intensities, and Raman activities. These computed values are then correlated with the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations inherent in the theoretical model, leading to excellent agreement between theoretical and experimental data. core.ac.uk For a definitive assignment of complex vibrational modes, a Potential Energy Distribution (PED) analysis is frequently conducted. nih.gov PED provides a quantitative breakdown of how much each internal coordinate (e.g., bond stretching, angle bending) contributes to a specific normal mode of vibration. nih.gov

Table 1: Representative Vibrational Mode Assignments for this compound based on DFT Calculations

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)
O-H StretchArsonic Acid -OH~3000 - 2800Broad band in region
C-H StretchAromatic Ring~3100 - 3050~3090 - 3060
C=C StretchAromatic Ring~1600 - 1450~1580, 1560, 1470
As=O StretchArsonic Acid~930~925
C-Br StretchPhenyl Ring~780~775
As-C StretchArsonic Acid-Phenyl~670~665
As-O StretchArsonic Acid~850, ~750~845, ~740

Note: The data in this table are representative values based on published studies of phenylarsonic acids and related bromophenyl compounds. researchgate.netijprjournals.comniscpr.res.in Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of this compound through its fragmentation patterns. acs.org The nominal molecular weight of the compound is 280.94 g/mol . Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed in the positive ion mode, confirming the molecular mass. researchgate.net

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure by inducing fragmentation of the precursor ion. nih.gov The fragmentation pathways for organoarsenic compounds are well-characterized and follow predictable patterns. For this compound, key fragmentation events include:

Neutral Loss of Water: A very common initial fragmentation step for arsonic acids is the facile loss of one or more water molecules (H₂O) from the AsO(OH)₂ group. acs.orgnih.gov

Cleavage of the Arsenic-Carbon Bond: The bond between the arsenic atom and the phenyl ring can cleave, leading to the formation of ions corresponding to the bromophenyl cation or arsenic-containing fragments.

Redox Processes: It has been observed that during CID, As(V) in the arsonic acid can be reduced to As(III). nih.gov This change in oxidation state alters the subsequent fragmentation cascade, leading to a different set of product ions. nih.gov

Table 2: Predicted m/z Values for Key Ions in the Mass Spectrum of this compound

Ion FormulaDescriptionPredicted m/z
[C₆H₆AsBrO₃ + H]⁺Protonated Molecular Ion281.9
[C₆H₅AsBrO₂]⁺Loss of one water molecule (H₂O)263.9
[C₆H₄AsBrO]⁺Loss of two water molecules (H₂O)245.9
[C₆H₄Br]⁺Bromophenyl cation155.0/157.0
[AsO₃H₂]⁺Arsonic acid fragment124.9

Note: Predicted m/z values are for the most abundant isotopes (¹H, ¹²C, ¹⁶O, ⁷⁵As, ⁷⁹Br/⁸¹Br). The characteristic isotopic pattern of bromine (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observable for all bromine-containing fragments.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. unipg.it this compound, in its stable ground state, is a diamagnetic molecule (all electrons are paired) and is therefore EPR-silent. However, EPR spectroscopy becomes an exceptionally powerful technique for characterizing paramagnetic species that can be derived from or include this compound, such as arsenic-centered radicals or coordination complexes with paramagnetic metal ions. unipg.itnovapublishers.com

One major application involves the study of arsenic-centered radicals. While not typically formed from the pentavalent arsonic acid directly, related trivalent arsenicals can generate radicals upon interaction with oxidizing agents. core.ac.ukacs.org For instance, if this compound were reduced to its trivalent analogue, (3-Bromophenyl)arsonous acid, its subsequent reactions could produce radical species. The detection of highly reactive, short-lived radicals like hydroxyl radicals (•OH) is often accomplished using a technique called spin trapping. nanopartikel.info In this method, a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), reacts with the transient radical to form a much more stable paramagnetic adduct. core.ac.uknanopartikel.info The resulting EPR spectrum of the DMPO-adduct provides characteristic hyperfine coupling constants that allow for the unambiguous identification of the original trapped radical. core.ac.uk

Table 3: Representative EPR Spin Trapping Data for Radicals Generated in the Presence of Arsenicals

Trapped RadicalSpin TrapAdductTypical Hyperfine Coupling Constants (Gauss)
Hydroxyl Radical (•OH)DMPODMPO-OHaN ≈ 14.9 G, aβ-H ≈ 14.9 G
Alkyl Radical (R•)DMPODMPO-RaN ≈ 15.5 G, aβ-H ≈ 22.5 G

Note: Data is based on studies of radical generation by related arsenic compounds. core.ac.ukacs.org The exact values can vary slightly depending on the solvent and system conditions.

Furthermore, EPR spectroscopy can be used to study coordination complexes where this compound acts as a ligand bound to a paramagnetic transition metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺). niscair.res.in The EPR spectrum in such cases provides detailed information about the oxidation state, coordination environment, and electronic structure of the metal center, as well as the nature of its interaction with the arsonic acid ligand. novapublishers.com

Computational and Theoretical Studies on 3 Bromophenyl Arsonic Acid and Organoarsenicals

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and properties of medium-sized molecules like (3-Bromophenyl)arsonic acid.

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such calculations on organic and organometallic compounds researchgate.net. The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Electronic structure analysis, another key output of DFT calculations, provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively researchgate.net. For this compound, the MEP would likely show negative potential around the oxygen atoms of the arsonic acid group, indicating their nucleophilic character, and positive potential around the acidic protons and the arsenic atom.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Phenyl Compound (Data for Bromobenzene)

ParameterBond Length (Å)Bond Angle (°)
C-C (aromatic)~1.39~120
C-H (aromatic)~1.08-
C-Br~1.91-

Note: This data is for bromobenzene and serves as an illustrative example of the type of information obtained from a geometry optimization calculation.

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts nih.gov. By computing the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. For this compound, these calculations would predict the chemical shifts for the protons and carbons of the phenyl ring and could help in assigning the complex splitting patterns observed in experimental spectra. The accuracy of these predictions is often improved by considering solvent effects through models like the Polarizable Continuum Model (PCM).

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes and their corresponding intensities, aiding in the assignment of experimental spectra nih.govepequip.com. For this compound, these calculations would help identify the characteristic vibrational modes associated with the C-Br stretching, the As-O and As-C bonds, and the various vibrations of the phenyl ring. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Table 2: Illustrative Calculated Vibrational Frequencies for a Substituted Aromatic Compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch3100-30003100-3000
C=C aromatic stretch1600-14501600-1450
C-Br stretch700-500700-500

Note: This is a generalized representation of expected vibrational frequencies for a bromo-substituted aromatic compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule researchgate.netyoutube.com. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity) researchgate.net. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests that the molecule is more reactive ajchem-a.com.

For this compound, the HOMO is likely to be localized on the phenyl ring and the bromine atom, while the LUMO may be distributed over the arsonic acid group and the phenyl ring. The energy gap would provide a quantitative measure of its reactivity.

Aromaticity is another key concept that can be investigated computationally. While Hückel's rule provides a simple definition for aromaticity, computational methods offer more quantitative measures. One such method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character. For the phenyl ring in this compound, a NICS calculation would confirm its aromaticity.

Table 3: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -5.5
LUMO-1.5 to -0.5
HOMO-LUMO Gap4.0 to 6.0

Note: These are typical energy ranges for substituted aromatic compounds and are for illustrative purposes only.

Molecular Modeling of Intermolecular Interactions in Condensed Phases

In the condensed phases, the intermolecular interactions of this compound are multifaceted, primarily governed by hydrogen bonding and halogen bonding. Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into the nature and strength of these interactions.

The arsonic acid group, -AsO(OH)₂, is a potent hydrogen bond donor and acceptor. In the solid state, substituted phenylarsonic acids typically form extensive networks of hydrogen bonds. The hydroxyl groups of the arsonic acid can engage in strong O-H···O interactions, leading to the formation of dimers or extended chains. Computational studies on similar aromatic arsonic acids have shown that these hydrogen bonds are the dominant forces in their crystal packing.

The presence of the bromine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base. The bromine atom in this compound can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the arsonic acid group. Theoretical studies have established that halogen bonds are highly directional and can significantly influence the supramolecular architecture of crystalline solids. The strength of these interactions generally increases with the polarizability of the halogen atom, making bromine a moderately strong halogen bond donor.

Molecular dynamics simulations can be employed to model the behavior of this compound in a condensed phase, such as in solution or an amorphous solid. These simulations can reveal the preferred orientations and dynamic nature of intermolecular interactions, providing a more comprehensive picture than static quantum chemical calculations.

Table 1: Representative Intermolecular Interaction Energies for Phenylarsonic Acid Derivatives This table presents typical interaction energies for key intermolecular forces found in substituted phenylarsonic acids, as derived from computational studies on analogous systems. The values are illustrative and can vary based on the specific molecular environment and computational method.

Interaction TypeDonorAcceptorTypical Calculated Interaction Energy (kcal/mol)
Hydrogen BondArsonic Acid (-OH)Arsonic Acid (=O)-5 to -10
Halogen BondC-BrArsonic Acid (=O)-2 to -5
π-π StackingPhenyl RingPhenyl Ring-1 to -3

Computational Analysis of Arsenic Oxidation States and Reactivity Profiles

The arsenic atom in this compound formally exists in the +5 oxidation state. This is the higher of the two common oxidation states for arsenic in organoarsenic compounds, the other being +3. Computational methods, particularly DFT, are instrumental in analyzing the electronic structure and reactivity associated with this oxidation state.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity.

Chemical Hardness (η) and Softness (S): These parameters quantify the resistance of a molecule to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive, while softer molecules are more reactive.

Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index provides a measure of the energy lowering of a system when it accepts electrons from the environment.

Molecular Electrostatic Potential (MEP) maps are another powerful computational tool for visualizing the reactive sites of a molecule. For this compound, the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the arsonic acid group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the acidic protons and, to a lesser extent, on the bromine atom (the "sigma-hole"), highlighting sites for nucleophilic attack.

Table 2: Calculated Reactivity Descriptors for a Representative Substituted Phenylarsonic Acid The following table provides illustrative values for key reactivity descriptors for a generic substituted phenylarsonic acid, calculated using DFT. These values are intended to be representative and would vary for this compound.

DescriptorSymbolTypical Calculated Value (eV)
HOMO EnergyEHOMO-7.0 to -8.5
LUMO EnergyELUMO-1.0 to -2.5
HOMO-LUMO GapΔE4.5 to 6.5
Chemical Hardnessη2.25 to 3.25
Electronegativityχ4.0 to 5.5
Electrophilicity Indexω1.5 to 3.0

Applications of 3 Bromophenyl Arsonic Acid in Materials Science and Catalysis

Precursors for Advanced Materials Development

The structural characteristics of (3-bromophenyl)arsonic acid make it a valuable building block for the synthesis of sophisticated materials. The arsonic acid group provides a reactive handle for incorporation into larger structures, while the bromophenyl group can be used to tune the material's electronic and physical properties or as a site for further functionalization.

Exploration in Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers, enabling applications like frequency conversion and optical switching. The design of NLO materials often focuses on creating molecules with significant charge asymmetry and delocalized π-electron systems.

Research has indicated that phenylarsonic acid derivatives are promising candidates for NLO applications. researchgate.net Specifically, the molecular structure and crystal packing of these compounds can lead to properties such as second-harmonic generation (SHG), a key NLO effect. researchgate.net For instance, studies on p-arsanilic acid (4-aminophenylarsonic acid), a related compound, have confirmed its SHG activity through both experimental measurement and theoretical calculations using Density Functional Theory (DFT). walshmedicalmedia.com The presence of donor and acceptor groups on the phenyl ring is crucial for creating the required molecular dipole moment.

While direct studies on this compound are limited, its structural analogy to other NLO-active compounds suggests its potential. Bromophenylarsonic acids are considered potential precursors for NLO materials, similar to how 3-bromobenzoic acid is used to synthesize NLO-active triazole derivatives. The electron-withdrawing nature of the bromine atom and the arsonic acid group can be exploited to create the push-pull electronic environment conducive to NLO properties. The bromine atom also provides a site for further modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced NLO characteristics.

Table 1: NLO Properties of Related Phenylarsonic Acid Derivatives

Compound Property Investigated Method Finding Reference
p-Arsanilic Acid Second-Harmonic Generation (SHG) Kurtz-Perry powder technique Exhibited SHG efficiency 0.5 times that of KDP. walshmedicalmedia.com
p-Arsanilic Acid First-order hyperpolarizability DFT Calculation Calculated to possess significant NLO properties. walshmedicalmedia.com

Fabrication of Organic-Inorganic Hybrid Composites

Organic-inorganic hybrid materials combine the properties of organic molecules (e.g., flexibility, functionality) with those of inorganic frameworks (e.g., rigidity, thermal stability) at the molecular level. researchgate.net this compound is a prime candidate for use as an organic "linker" or "strut" in the construction of these materials, particularly in metal-organic frameworks (MOFs).

The use of phenylarsonic acids and their derivatives as ligands to generate coordination polymers and heteropolyoxometalates is well-documented. researchgate.net Research on the adsorption of phenylarsonic acid (PAA) and p-arsanilic acid (ASA) has demonstrated their effective integration into functionalized MOFs, such as MIL-101. nih.gov The interaction is often governed by the formation of coordinate bonds (e.g., Fe-O-As) and hydrogen bonding between the arsonic acid group and the MOF structure. nih.gov By using this compound as the linker, it is possible to fabricate hybrid composites with tailored properties, where the bromine atom can influence the electronic environment of the pores or serve as a reactive site for post-synthesis modification.

Table 2: Application of Arsonic Acids in Organic-Inorganic Hybrid Materials

Material Type Arsonic Acid Used Metal Center Key Finding Reference
Metal-Organic Framework (MOF) Phenylarsonic acid (PAA), p-Arsanilic acid (ASA) Chromium (in MIL-101) Arsonic acids adsorb effectively, suggesting utility as linkers. nih.gov
Metal-Organic Framework (MOF) p-Arsanilic acid (p-ASA) Iron (in MIL-88A) Adsorption is dominated by Fe-O-As coordination and hydrogen bonding. nih.gov

Utility as Ligands in Catalytic Systems

The transformation of this compound into tertiary arsines provides access to valuable ligands for transition-metal catalysis and key reagents for classic organic reactions.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. wikipedia.orgresearchgate.net The efficacy of these reactions heavily relies on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are commonly used, but their arsenic-based analogues, arsines, have also proven effective. rsc.orgnih.gov Arsine ligands can facilitate key steps in the catalytic cycle, such as transmetalation, due to the different electronic properties and longer palladium-arsenic bond length compared to phosphines. rsc.org

This compound serves as a precursor to arsine ligands. The synthesis involves the reduction of the arsonic acid group to an arsine (R-AsH₂). usa-journals.com This primary arsine can then be further functionalized to produce tertiary arsines, such as (3-bromophenyl)diphenylarsine, which can act as ligands. The presence of the bromine atom on the phenyl ring allows for fine-tuning of the ligand's steric and electronic properties. A versatile approach for synthesizing new biarylarsine ligands involves a Suzuki-Miyaura coupling reaction with a bromoarsine precursor to construct the desired biaryl scaffold. rsc.org This demonstrates that the bromo-substituent on an arsine ligand can be a valuable synthetic handle. Therefore, this compound is a strategic starting material for creating custom arsine ligands for specific catalytic applications.

Role in the Preparation of Arsonium (B1239301) Ylides for Organic Synthesis

Arsonium ylides are important reagents in organic synthesis, most notably for their use in Wittig-type reactions to convert aldehydes and ketones into alkenes. beilstein-journals.org These ylides are typically generated by the deprotonation of a corresponding arsonium salt. usa-journals.com The arsonium salt itself is prepared from the reaction of a tertiary arsine with an alkyl halide.

The pathway from this compound to an arsonium ylide begins with its conversion to a tertiary arsine, for example, by reduction followed by reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to install additional organic groups. thieme-connect.de The resulting tertiary arsine, such as (3-bromophenyl)diphenylarsine, can then be reacted with an alkyl halide (e.g., methyl bromide) to form a quaternary arsonium salt. Subsequent treatment with a suitable base abstracts a proton from the carbon adjacent to the arsenic center, yielding the arsonium ylide. usa-journals.comthieme-connect.de Catalytic versions of the Wittig reaction have been developed using arsine oxides, which are reduced in situ, highlighting the synthetic utility of the arsenic redox cycle. beilstein-journals.org The (3-bromophenyl) group would be retained throughout this sequence, influencing the reactivity and stability of the resulting ylide.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
p-Arsanilic acid (4-aminophenylarsonic acid)
3-Bromobenzoic acid
Potassium dihydrogen phosphate (B84403) (KDP)
Phenylarsonic acid (PAA)
(3-Bromophenyl)diphenylarsine
Methyl bromide

Future Research Directions in 3 Bromophenyl Arsonic Acid Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

Key areas for exploration include:

Green Chemistry Approaches: Inspired by advancements in other areas of organic synthesis, new methods for C-As bond formation could employ greener strategies. rsc.orgresearchgate.net This includes the use of air or other environmentally benign oxidants and the exploration of recyclable catalysts. rsc.orgresearchgate.net The use of alternative and safer solvents, such as water or ionic liquids, is another promising avenue for reducing the environmental impact of these reactions. researchgate.net

Catalytic C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in synthetic chemistry. Developing catalytic systems (e.g., using palladium, copper, or rhodium) that can directly arsenate the C-H bond of a brominated benzene (B151609) ring would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials like anilines. researchgate.net

A comparison of traditional and potential future synthetic approaches is summarized below.

MethodTypical ReagentsPotential Future Improvements
Bart/Scheller Reaction Diazonium salt, Sodium arsenite, Cu(I) catalystMilder reaction conditions, higher-yield catalysts, use of green solvents. waikato.ac.nzorgsyn.org
Bechamp Reaction Aromatic amine, Arsonic acid, HeatLower reaction temperatures, catalytic variants to improve low yields. wikipedia.org
C-H Functionalization Bromo-benzene, Arsenic source, Transition-metal catalystDevelopment of selective and recyclable catalysts for direct C-As bond formation. researchgate.net

Design and Characterization of Novel Coordination Complexes with Tailored Properties

(3-Bromophenyl)arsonic acid and its derivatives are versatile ligands for constructing coordination compounds, including coordination polymers and complex heteropolyoxometalates. researchgate.net Future research will focus on the rational design and synthesis of novel coordination complexes with precisely controlled structures and tailored electronic, magnetic, or catalytic properties.

The design of these materials relies on fundamental principles of coordination chemistry, where the final architecture is dictated by the coordination preferences of the central metal ion, the nature of the ligand, and reaction parameters like pH and temperature. bioline.org.brlibretexts.orgncert.nic.in For example, metal ions like Mn(II), Cu(II), and Zn(II) exhibit different coordination numbers and geometries, which can be exploited to build diverse structural motifs. bioline.org.br

A notable area of research is the use of arylarsonates in the formation of polyoxometalates (POMs). Research has shown that the reaction of fluorinated arylarsonic acids with molybdate (B1676688) sources can lead to different structural outcomes depending on the pH of the solution. This demonstrates the ability to tune the final structure by controlling reaction conditions.

Table 9.2: pH-Dependent Formation of Arylarsonate-Containing Polyoxomolybdates acs.org

LigandpHResulting Core StructureDescription
(4-F-C₆H₄)AsO₃H₂4.5Mo₆ RingA bent hexamolybdate ring is formed.
(4-F-C₆H₄)AsO₃H₂2.5Mo₁₂ Keggin-typeAn inverted-Keggin polyanion capped by four arylarsonate groups is formed.
(4-F₃C-C₆H₄)AsO₃H₂4.5Mo₆ RingA flat hexamolybdate ring is observed.
(4-F₃C-C₆H₄)AsO₃H₂2.5Mo₁₂ Keggin-typeAn inverted-Keggin polyanion capped by four arylarsonate groups is formed.

Future work with this compound will likely explore its incorporation into similar POM structures, where the bromo-substituent could be used for post-synthesis modification or to influence the electronic properties of the final cluster. The goal is to create new materials for catalysis, molecular magnetism, or as building blocks for larger supramolecular assemblies.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool for accelerating materials discovery and understanding chemical phenomena. Future research on this compound will increasingly rely on advanced computational modeling to predict molecular properties, guide synthetic efforts, and design materials with desired functions.

Predictive Spectroscopy: Density Functional Theory (DFT) has proven effective in accurately calculating the NMR chemical shifts (¹H and ¹³C) and Raman spectra of organoarsenic compounds. nih.govcapes.gov.brresearchdata.edu.au This predictive power can aid in the structural confirmation of newly synthesized derivatives and resolve ambiguities in experimental data. nih.gov

Prediction of Physicochemical Properties: A significant area of research is the prediction of key physicochemical properties like the acid dissociation constant (pKa). The pKa value is critical as it influences solubility, lipophilicity, and environmental mobility. acs.org Recent studies have compared various DFT-based models and machine learning (ML) approaches for their ability to predict the pKa values of a range of arsonic acids. acs.orgnih.gov While some methods show limitations, this line of inquiry is crucial for developing robust models that can accurately forecast the behavior of new derivatives before they are synthesized. acs.org

Table 9.3: Comparison of Computational Models for pKa Prediction of Arsonic Acids acs.org

Computational ModelBasis of PredictionPerformance Note
DFT: V_S,max Correlation to maximum surface electrostatic potential on the acidic hydrogen.Found to have weak predictive power as it oversimplifies the factors influencing pKa.
DFT: SMD-SAS Direct thermodynamic cycle calculation with a solvent-accessible surface-corrected model.Yielded high mean unsigned errors in the study.
Machine Learning (SVM) Support Vector Machine algorithm trained on molecular descriptors.Demonstrated strong predictive performance, suggesting potential for broader application.

Future computational work will likely involve refining these models and extending them to predict other properties, such as reaction barriers for synthetic pathways or the electronic band structures of coordination polymers. Furthermore, virtual screening techniques, which have been successfully used in drug discovery, could be adapted to screen libraries of virtual this compound derivatives for specific binding affinities or material properties. nih.gov

Synthesis and Spectroscopic Characterization of Unique Functional Derivatives

A primary direction for future research lies in the synthesis and thorough characterization of novel functional derivatives of this compound. By incorporating this core structure into larger, more complex molecules, new functionalities and applications can be unlocked. This involves leveraging the reactivity of both the phenyl ring and the arsonic acid group to build unique chemical architectures.

The synthesis of these derivatives requires a suite of modern spectroscopic and analytical techniques for unambiguous structural elucidation, including:

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Mass Spectrometry (MS)

Elemental Analysis

Recent research has already demonstrated the successful synthesis of various derivatives where a bromophenyl moiety is integrated into a larger functional system. These examples serve as a blueprint for future explorations.

Table 9.4: Examples of Synthesized and Characterized Functional Derivatives

Derivative ClassSpecific ExampleCharacterization MethodsReference
Chalcone-Triazoles (E)-1-((4-bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3-bromophenyl)-2-propen-1-oneIR, ¹H-NMR, ¹³C-NMR, HRMS mdpi.com
Nicotinonitriles 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrileFT-IR, ¹H-NMR, MS, Elemental Analysis researchgate.net
Dithiocarbamates N-methyl-N-((((4-bromophenyl)diazenyl)thio)carbonothioyl)anilineIR, ¹H-NMR, ¹³C-NMR, MS, Elemental Analysis uokerbala.edu.iq
Azocalix arenes A partial cone conformation azocalix arene containing a 4-bromophenylazo groupFT-IR, ¹H-NMR, Elemental Analysis dergipark.org.tr

Future work will expand on these themes, creating derivatives where the this compound unit is appended to polymers, surfaces, or biologically relevant scaffolds. The bromine atom provides a convenient handle for further reactions, such as cross-coupling, allowing for the construction of even more elaborate and functional molecular systems.

Q & A

Q. What are the established synthetic routes for (3-bromophenyl)arsonic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling 3-bromophenyl intermediates with arsenic-containing precursors. For example, diazotization of 3-bromoaniline followed by reaction with arsenic trioxide under acidic conditions may yield the target compound. Reaction optimization includes controlling temperature (e.g., 40–60°C), stoichiometry of arsenic reagents, and pH adjustments to minimize side products. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should samples be prepared?

  • NMR Spectroscopy : Prepare samples in deuterated solvents (e.g., DMSO-d₆ or CDCl₃). The aromatic proton signals in 1H^1H NMR (δ 7.2–8.1 ppm) and 13C^{13}C NMR (δ 120–135 ppm) confirm bromophenyl substitution patterns. Arsenic coupling may require 75As^{75}As NMR for direct detection .
  • FT-IR : Key peaks include As=O stretches (~800 cm⁻¹) and aromatic C-Br vibrations (~560 cm⁻¹) .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect unreacted starting materials (e.g., 3-bromoaniline) or arsenic oxides. Elemental analysis (C, H, N, As) should match theoretical values within ±0.3%. Melting point consistency (e.g., 99–102°C for analogous bromophenyl acids) is also indicative .

Q. What safety protocols are essential when handling this compound in the lab?

Arsenic compounds require strict PPE (gloves, lab coat, fume hood). Storage should be in airtight containers labeled with hazard symbols. Waste must be neutralized with chelating agents (e.g., EDTA) before disposal. Regularly monitor arsenic exposure via urine tests for lab personnel .

Q. How does the bromine substituent influence the acidity of this compound compared to non-halogenated analogs?

The electron-withdrawing bromine meta to the arsenic group increases acidity by destabilizing the conjugate base. Measure pKa via potentiometric titration in aqueous ethanol. Expected pKa values are ~2.5–3.5, lower than phenylarsonic acid (~4.0) due to enhanced inductive effects .

Advanced Research Questions

Q. What computational methods predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) using B3LYP/6-311G(d,p) basis sets calculates HOMO-LUMO gaps (e.g., ~4.5 eV), molecular electrostatic potentials (MEPs), and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model for water) refine reactivity predictions .

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions in chemical shifts may arise from tautomerism or solvent effects. Use variable-temperature NMR to detect dynamic processes. Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation, as demonstrated for bromophenyl acetic acid derivatives .

Q. What catalytic applications exist for this compound in cross-coupling reactions?

The bromine atom enables Suzuki-Miyaura couplings with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst (1–5 mol%) in DMF/water (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How do steric and electronic effects of the bromine substituent impact substitution reactions at the arsenic center?

The meta-bromine reduces electron density at arsenic, favoring nucleophilic attacks (e.g., hydrolysis to arsenate). Steric hindrance is minimal, but kinetic studies (UV-Vis monitoring at 260 nm) show slower thiophilic substitutions compared to para-substituted analogs .

Q. What strategies mitigate arsenic leaching in environmental studies involving this compound?

Immobilize the compound on silica gel functionalized with thiol groups. Leaching rates are quantified via ICP-MS after 24-hour aqueous exposure. Adsorption isotherms (Langmuir model) predict maximum binding capacities (~120 mg/g) .

Data Contradiction Analysis

  • Conflicting Melting Points : Reported mp ranges (e.g., 99–102°C vs. 117–119°C for similar bromophenyl acids) may stem from polymorphism or impurities. Use DSC (Differential Scanning Calorimetry) to identify polymorphic forms .
  • Varying Reaction Yields : Optimize catalyst loading (e.g., Pd from 1% to 5%) and reaction time (12–24 hours) to address inconsistencies in cross-coupling efficiencies .

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